molecular formula C16H21F3O2 B13931524 2-Ethylhexyl 4-(trifluoromethyl)benzoate CAS No. 59986-40-2

2-Ethylhexyl 4-(trifluoromethyl)benzoate

Cat. No.: B13931524
CAS No.: 59986-40-2
M. Wt: 302.33 g/mol
InChI Key: HIHUOUKCDYVAST-UHFFFAOYSA-N
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Description

2-Ethylhexyl 4-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a trifluoromethyl (-CF₃) group at the para position and a 2-ethylhexyl ester moiety. This compound belongs to a broader class of fluorinated benzoic acid derivatives, which are widely studied for their enhanced chemical stability, lipophilicity, and bioactivity compared to non-fluorinated analogs. The ethylhexyl chain likely enhances solubility in hydrophobic matrices, making it relevant for formulations in pharmaceuticals or cosmetics .

Properties

CAS No.

59986-40-2

Molecular Formula

C16H21F3O2

Molecular Weight

302.33 g/mol

IUPAC Name

2-ethylhexyl 4-(trifluoromethyl)benzoate

InChI

InChI=1S/C16H21F3O2/c1-3-5-6-12(4-2)11-21-15(20)13-7-9-14(10-8-13)16(17,18)19/h7-10,12H,3-6,11H2,1-2H3

InChI Key

HIHUOUKCDYVAST-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 4-(trifluoromethyl)benzoate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Ethylhexyl 4-(trifluoromethyl)benzoate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethylhexyl 4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The ester group can be hydrolyzed by esterases, releasing the active benzoic acid derivative, which can then exert its biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares key structural analogs of 2-ethylhexyl 4-(trifluoromethyl)benzoate:

Compound Name Substituent on Benzoate Ester Group Key Properties/Applications Source
2-Ethylhexyl 4-(trifluoromethyl)benzoate -CF₃ (para) 2-Ethylhexyl High lipophilicity; potential antimicrobial/cosmetic use
Methyl 4-(trifluoromethyl)benzoate -CF₃ (para) Methyl Intermediate in synthesis; lower molecular weight
Ethyl 4-(trifluoromethyl)benzoate -CF₃ (para) Ethyl Moderate lipophilicity; commercial availability
2-Ethylhexyl 4-(dimethylamino)benzoate -N(CH₃)₂ (para) 2-Ethylhexyl UV absorber (Padimate O); nitrosamine risk in sunscreens
Salicylanilide 4-(trifluoromethyl)benzoates -CF₃ (para) Salicylanilide Potent antimycobacterial activity (MIC: 0.5–32 μmol/L)

Key Research Findings

  • Antimycobacterial Activity :
    Salicylanilide derivatives with trifluoromethyl groups show MIC values as low as 0.5 μmol/L against drug-resistant M. tuberculosis, outperforming benzylpenicillin and isoniazid in some cases .
  • Gram-Negative vs. Gram-Positive Bacteria : Trifluoromethyl benzoates are significantly more effective against Gram-positive bacteria (e.g., MRSA) than Gram-negative strains, likely due to differences in cell wall structure .

Biological Activity

2-Ethylhexyl 4-(trifluoromethyl)benzoate, a compound with potential applications in various fields, has garnered attention for its biological activity. This article reviews its antimicrobial, anti-inflammatory, and endocrine-disrupting properties, supported by diverse research findings and case studies.

2-Ethylhexyl 4-(trifluoromethyl)benzoate is a benzoate ester with a trifluoromethyl group, which enhances its chemical stability and lipophilicity. Its molecular formula is C13H15F3O2, and it is primarily used in formulations for sunscreens and as a plasticizer.

Antimicrobial Activity

Research indicates that 2-Ethylhexyl 4-(trifluoromethyl)benzoate exhibits significant antimicrobial properties. In a study assessing its efficacy against various pathogens, the compound demonstrated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were reported as follows:

PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest potential applications in antimicrobial formulations, particularly in cosmetic products where microbial contamination is a concern.

Anti-Inflammatory Effects

In addition to its antimicrobial activity, 2-Ethylhexyl 4-(trifluoromethyl)benzoate has been evaluated for anti-inflammatory properties. A study utilizing lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated a dose-dependent response:

Concentration (μM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
0120150
1080100
505070

These effects suggest that the compound could be beneficial in formulations aimed at reducing inflammation in skin conditions .

Endocrine Disruption Potential

The compound's potential as an endocrine disruptor has been a significant focus of research. A multigenerational study on Japanese medaka fish (Oryzias latipes) revealed that exposure to low concentrations of 2-Ethylhexyl 4-(trifluoromethyl)benzoate affected reproductive parameters across generations. Key findings included:

  • Fecundity Reduction : Significant decreases in egg production were observed at concentrations as low as 5.32 μg/L.
  • Histopathological Changes : Examination of gonads indicated delayed reproductive tract development and masculinization in females exposed to higher concentrations.

The study concluded that the compound exhibits weak estrogenic activity, potentially impacting reproductive health across generations .

Case Studies

  • Case Study on Aquatic Bioaccumulation : A study investigated the bioaccumulation of the compound in aquatic organisms, revealing that it tends to accumulate in sediments and can be biomagnified through the food chain. The Bioconcentration Factor (BCF) was reported to be significant, indicating environmental persistence and potential ecological risks .
  • Photochemical Transformations : Research on the photochemical behavior of the compound under simulated sunlight conditions showed that it undergoes degradation, leading to byproducts that may also exhibit biological activity. This raises concerns regarding its environmental impact and necessitates further investigation into its degradation products' toxicity .

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